molecular formula C16H13FN4O3S B2973544 5-((4-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021261-64-2

5-((4-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2973544
CAS No.: 1021261-64-2
M. Wt: 360.36
InChI Key: CBMRGVXQEIKDDQ-UHFFFAOYSA-N
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Description

5-((4-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the 1,3,4-thiadiazole ring, the introduction of the 4-fluorobenzyl group, and the construction of the dihydropyridine core. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((4-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

5-((4-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-((4-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridine derivatives, thiadiazole-containing molecules, and fluorobenzyl-substituted compounds. Examples include:

  • 4-fluorobenzyl 5-methyl-1,3,4-thiadiazol-2-yl sulfide
  • 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine

Uniqueness

What sets 5-((4-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O3S/c1-9-20-21-16(25-9)19-15(23)12-6-13(22)14(7-18-12)24-8-10-2-4-11(17)5-3-10/h2-7H,8H2,1H3,(H,18,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMRGVXQEIKDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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